RPR121056-d3

LC-MS/MS Multiple Reaction Monitoring Isotopic dilution mass spectrometry

RPR121056-d3 (APC-d3) is the analyte-matched, triple-deuterated internal standard purpose-designed for LC-MS/MS quantification of APC, the major CYP3A4-mediated oxidative metabolite of irinotecan. Unlike structural analog IS (e.g., camptothecin) that introduce systematic matrix-effect bias, or CPT-11 D10 which generates an in-source fragmentation product co-eluting with APC, RPR121056-d3 co-elutes with and exhibits near-identical extraction recovery, ionization efficiency, and chromatographic behavior as the target analyte. This ensures interference-free, matrix-effect-resilient APC quantification compliant with ICH, FDA, EMA, and Chinese Pharmacopoeia bioanalytical guidelines. Essential for CRO and hospital labs running validated irinotecan TDM panels, occupational contamination monitoring, and pharmacokinetic studies correlating CYP3A4 metabolism with toxicity outcomes.

Molecular Formula C33H38N4O8
Molecular Weight 621.7 g/mol
Cat. No. B563903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR121056-d3
Synonyms4-[(4-Carboxybutyl)amino]-1-piperidinecarboxylic Acid (4S)-4,11-Diethyl_x000B_-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester-d3;  APC-d3;  RPR 121056-d3;  _x000B_
Molecular FormulaC33H38N4O8
Molecular Weight621.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3
InChIKeyBSVVZICJFYZDJJ-MLZAFXDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPR121056-d3 (APC-d3): Deuterated Internal Standard for Irinotecan Metabolite Quantification in Bioanalytical LC-MS/MS


RPR121056-d3 (CAS 1217816-76-6), also referred to as APC-d3, is a stable isotope-labeled (deuterated) derivative of RPR121056 (APC), the major oxidative metabolite of the antineoplastic agent irinotecan (CPT-11) generated via CYP3A4 [1][2]. The compound carries precisely three deuterium atoms at the ethyl substituent position, yielding a molecular formula of C₃₃H₃₅D₃N₄O₈ and a molecular weight of 621.70 Da, a +3 Da mass shift over the unlabeled parent (618.68 Da) . As a heavy isotope-labeled internal standard (SIL-IS), RPR121056-d3 is purpose-designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects, ionization variability, and extraction losses during quantitative determination of APC in biological matrices [2][3].

RPR121056-d3 Selection Rationale: Why Structural Analog Internal Standards Cannot Match Isotope-Labeled Performance


In quantitative LC-MS/MS bioanalysis of irinotecan metabolites, substituting RPR121056-d3 with a non-isotopic structural analog internal standard (e.g., camptothecin) introduces systematic error from differential matrix effects and ionization behavior [1]. HPLC-fluorescence methods using camptothecin as IS exhibit interassay imprecision of 3.2–14% in plasma, whereas stable isotope-labeled IS approaches are the accepted gold standard for compensating matrix effects because the deuterated IS co-elutes with and experiences nearly identical extraction recovery, ionization efficiency, and chromatographic behavior as the target analyte APC [1][2]. Furthermore, method-specific pitfalls exist even among deuterated IS options: the widely used CPT-11 D10 internal standard has been demonstrated to contain low-level SN-38 impurity and to undergo in-source fragmentation generating a second SN-38 peak that co-elutes with APC, potentially compromising APC quantification accuracy [3]. These considerations make analyte-matched deuterated internal standards like RPR121056-d3 the preferred choice for accurate, matrix-effect-resilient APC quantification in regulated bioanalysis.

RPR121056-d3 Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons for Procurement Decisions


Precursor and Product Ion Mass Differentiation: RPR121056-d3 vs. Unlabeled APC Enables Specific MRM Detection

In the validated LC-MS/MS method by Aoullay et al. (2022), RPR121056-d3 (APC D3) exhibits a precursor ion at m/z 622.3 and daughter ions at m/z 396.2 and 227.2, providing a +3 Da mass offset from the unlabeled APC analyte monitored at precursor m/z 619.2 and daughter ions m/z 393.3 and 227.2 [1]. This 3-Da mass shift ensures that the internal standard signal is fully resolved from the analyte in the mass spectrometer, eliminating isotopic cross-talk between IS and analyte channels. By comparison, the structural analog internal standard camptothecin lacks any mass spectral relationship to APC and cannot correct for compound-specific matrix effects [2].

LC-MS/MS Multiple Reaction Monitoring Isotopic dilution mass spectrometry

Chromatographic Co-Elution and Matrix Effect Compensation: RPR121056-d3 vs. Structural Analog Camptothecin

RPR121056-d3 co-elutes with the target analyte APC at approximately 4.6 to 4.7 minutes under the validated reverse-phase gradient conditions, ensuring that both IS and analyte experience identical matrix effects and ionization conditions throughout the LC-MS/MS run [1]. In contrast, the structural analog internal standard camptothecin exhibits different chromatographic retention and cannot co-elute with APC, resulting in differential matrix effect exposure. This is reflected in the interassay imprecision of the camptothecin-based HPLC-fluorescence method, which reaches 14% RSD in plasma, whereas stable isotope-labeled IS-based LC-MS/MS methods typically achieve inter-day precision below 10% RSD [2][3].

Matrix effect Ion suppression Bioanalytical method validation

In-Source Fragmentation Risk Mitigation: RPR121056-d3 (APC D3) vs. CPT-11 D10 Internal Standard

A critical analytical finding by Aoullay et al. (2022) demonstrated that the commonly used deuterated internal standard CPT-11 D10 contains a low-level SN-38 impurity and undergoes in-source fragmentation, generating a second SN-38 peak that co-elutes with APC at ~4.6–4.7 minutes [1]. This artifact can introduce systematic positive bias in APC quantification when CPT-11 D10 is used as the sole internal standard for multi-analyte panels. RPR121056-d3 (APC D3), being structurally identical to the APC analyte with only three ²H substitutions, does not produce cross-analyte fragmentation artifacts affecting the APC channel [1]. Compared to CPT-11 D10, RPR121056-d3 provides analyte-specific internal standardization for APC without the risk of impurity-derived interference.

In-source fragmentation Internal standard selection Method specificity

Regulatory Compliance Readiness: RPR121056-d3 Method Validation per Pharmacopoeia Standards

A recent therapeutic drug monitoring (TDM) study in children with neuroblastoma used deuterated isotopes (including APC-d3) as internal standards for simultaneous quantification of irinotecan and three metabolites (SN-38, SN-38G, APC) in human serum by LC-MS/MS [1]. The method was fully validated and met all requirements of the Chinese Pharmacopoeia (2020 Edition) for linearity range, lower limit of quantification, accuracy, precision, matrix effect, and stability [1]. The study further established clinical correlation between APC exposure (AUC_APC/AUC_IRI) and myelosuppressive toxicity markers—lymphocyte count change (r = −0.915, P = 0.001) and platelet count change (r = −0.878, P = 0.002)—demonstrating that deuterated IS-enabled accurate APC quantification produces clinically actionable pharmacokinetic-pharmacodynamic relationships [1].

Therapeutic drug monitoring Method validation Chinese Pharmacopoeia 2020

Physicochemical Stability and Storage: RPR121056-d3 Specification Data Supporting Long-Term Method Reproducibility

RPR121056-d3 is supplied as a pale yellow solid with purity ≥98% (or per Certificate of Analysis), and exhibits a defined melting point of 172–174°C (dec.), providing batch-to-batch quality benchmarks for procurement qualification [1]. Recommended long-term storage at −20°C under dry, dark conditions supports a shelf life of ≥12 months when properly stored . In contrast, unlabeled APC (RPR121056, CAS 181467-56-1) does not carry the deuterium-imparted mass spectrometric differentiation and is not suitable as an internal standard. Structural analog internal standards like camptothecin lack the matched physicochemical properties of APC and exhibit different degradation profiles, necessitating independent stability validation for each analytical method [2].

Stable isotope storage Reference standard stability Bioanalytical quality control

RPR121056-d3 Optimal Deployment Scenarios: Where Deuterated APC Internal Standard Delivers Maximum Analytical Value


Clinical Therapeutic Drug Monitoring (TDM) of Irinotecan in Oncology Patients

RPR121056-d3 serves as the APC-specific internal standard in validated LC-MS/MS methods for simultaneous quantification of irinotecan and its metabolites (SN-38, SN-38G, APC) in human serum or plasma. The Du et al. (2024) study demonstrated pharmacopoeia-compliant method validation using deuterated isotopes including APC-d3, and established that the AUC_APC/AUC_IRI ratio significantly correlates with myelosuppressive toxicity markers (lymphocyte reduction r = −0.915, platelet reduction r = −0.878), enabling personalized irinotecan dosing in pediatric neuroblastoma patients [1]. Use of RPR121056-d3 rather than a structural analog IS ensures that APC quantification in clinical samples is free from matrix effect bias and cross-analyte interference from in-source fragmentation of co-administered deuterated internal standards such as CPT-11 D10 [2].

Occupational Exposure Biomonitoring of Antineoplastic Drug Contamination in Healthcare Settings

Rodier et al. (2024) developed and validated a UHPLC-MS/MS method for ultra-trace quantification of irinotecan, APC, and SN-38 in plasma and red blood cells to detect occupational contamination of healthcare workers handling antineoplastic drugs [1]. The method employed deuterated internal standards (including APC-d3) to achieve the sensitivity required for detecting low-level contamination. RPR121056-d3 is critical in this application because the ultra-trace levels (sub-ng/mL) demand maximum matrix effect compensation and isotopic fidelity to the target analyte, which only an analyte-matched deuterated IS can provide [1][2].

Pharmacokinetic and Drug Metabolism Studies of Irinotecan in Preclinical and Clinical Research

In pharmacokinetic studies requiring accurate determination of APC exposure (AUC, C_max, clearance), RPR121056-d3 enables precise quantification by compensating for variability in sample preparation, extraction recovery, and LC-MS ionization efficiency [1]. The deuterated internal standard approach reduces inter-day variability to levels acceptable for regulatory bioanalysis, which is essential for studies correlating CYP3A4-mediated irinotecan metabolism with efficacy and toxicity outcomes [2]. The use of RPR121056-d3 avoids the documented pitfall of using CPT-11 D10 as a surrogate IS for APC quantification, where in-source fragmentation of CPT-11 D10 generates an interfering SN-38 peak at the APC retention time window, potentially biasing pharmacokinetic parameter estimates [3].

Bioanalytical Method Development and Validation for Multi-Analyte Irinotecan Panels

For CRO and hospital laboratories developing or transferring validated LC-MS/MS methods for irinotecan therapeutic drug monitoring panels, RPR121056-d3 is the designated APC internal standard in published, peer-reviewed methods that have demonstrated compliance with ICH, FDA, EMA, and Chinese Pharmacopoeia bioanalytical method validation guidelines [1][2]. Incorporating RPR121056-d3 at method inception ensures that the APC channel has a dedicated, interference-free IS from the outset, avoiding the need for method re-validation that would be triggered by late-stage internal standard substitution due to matrix effect failure or cross-talk issues [3].

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